3,3-Bis(thiophen-2-yl)prop-2-enenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dithiophen-2-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NS2/c12-6-5-9(10-3-1-7-13-10)11-4-2-8-14-11/h1-5,7-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOOMEMFKODUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=CC#N)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3,3 Bis Thiophen 2 Yl Prop 2 Enenitrile and Its Derivatives
Direct Synthesis Approaches
Direct approaches to 3,3-bis(thiophen-2-yl)prop-2-enenitrile and its analogs primarily involve the formation of the α,β-unsaturated nitrile moiety from readily available precursors. These methods are often favored for their efficiency and atom economy.
Knoevenagel Condensation Routes
The Knoevenagel condensation is a cornerstone reaction in the synthesis of electron-deficient alkenes and is a principal method for the preparation of compounds structurally related to this compound. evitachem.comresearchgate.net This reaction involves the base-catalyzed condensation of a carbonyl compound with an active methylene (B1212753) compound, such as malononitrile (B47326). bhu.ac.in
For the synthesis of the closely related 2-(thiophen-2-ylmethylene)malononitrile, 2-thiophenecarbaldehyde is reacted with malononitrile. evitachem.comrsc.org This reaction can be extended to the synthesis of this compound by utilizing di(thiophen-2-yl)methanone as the carbonyl component. The general reaction scheme is presented below:
Various catalysts can be employed to facilitate this transformation, ranging from simple amines like piperidine (B6355638) to more complex systems. evitachem.comnih.gov The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.
Table 1: Catalysts and Conditions for Knoevenagel Condensation
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step, and they are increasingly applied to the synthesis of heterocyclic compounds like thiophenes. tandfonline.comnih.govtandfonline.com The Gewald reaction is a prominent example of an MCR for the synthesis of 2-aminothiophenes. derpharmachemica.comnih.govorganic-chemistry.org This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.net
While the direct synthesis of this compound via a one-pot MCR is not extensively documented, the principles of MCRs can be applied to generate highly substituted thiophene precursors. For instance, a three-component reaction between a ketone, malononitrile, and sulfur can yield a 2-aminothiophene derivative. bohrium.com These derivatives can then be further functionalized to obtain the desired product.
Catalyst-Free and Solvent-Free Protocols
In line with the principles of green chemistry, catalyst-free and solvent-free synthetic methods are gaining traction. researchgate.netrsc.orgresearchgate.net Such protocols have been developed for Knoevenagel condensations, often utilizing microwave irradiation or sonication to promote the reaction. bhu.ac.incrossref.org These methods offer advantages such as reduced environmental impact, simplified workup procedures, and often shorter reaction times.
The synthesis of thiophene derivatives under these conditions has been reported. For example, a thermal multicomponent cascade reaction under solvent- and catalyst-free conditions has been used to produce polysubstituted 2-aminopyridines, demonstrating the feasibility of such approaches for complex heterocyclic systems. rsc.org Electrosynthesis also presents a catalyst-free method for the formation of benzothiophenes. rsc.org
Precursor-Based Synthesis and Functionalization
An alternative to direct synthesis is the construction of the target molecule from precursors that already contain either the thiophene rings or the α,β-unsaturated nitrile functionality.
Thiophene Ring Formation Strategies
The construction of the thiophene ring itself is a fundamental aspect of synthesizing thiophene-containing compounds. derpharmachemica.com Several named reactions are employed for this purpose, each offering a route to different substitution patterns.
Gewald Aminothiophene Synthesis : As mentioned previously, this is a versatile method for preparing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. derpharmachemica.comwikipedia.org
Paal-Knorr Thiophene Synthesis : This method involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. derpharmachemica.comnih.gov
Fiesselmann Thiophene Synthesis : This approach allows for the synthesis of various substituted thiophenes and is a significant method in thiophene chemistry.
Hinsberg Synthesis : This is another classical method for the formation of thiophene rings.
These methods provide access to a wide array of substituted thiophenes, which can then be used as building blocks for more complex molecules like this compound.
Table 2: Major Thiophene Ring Synthesis Methods
Approaches Involving α,β-Unsaturated Nitriles
The synthesis of α,β-unsaturated nitriles is a well-established field in organic chemistry, with numerous methods available for their preparation. researchgate.netorganic-chemistry.orgqub.ac.uk These compounds are valuable intermediates in organic synthesis. umich.eduorganic-chemistry.org The Knoevenagel condensation is a primary route to these compounds, as previously discussed. Other methods include the Horner-Wadsworth-Emmons reaction and Wittig-type reactions.
Once formed, α,β-unsaturated nitriles can undergo a variety of transformations. For instance, they are susceptible to Michael addition reactions, where a nucleophile adds to the β-carbon. evitachem.com This reactivity can be exploited to introduce further functionality to the molecule. In the context of this compound, an α,β-unsaturated nitrile precursor could potentially be synthesized and then further elaborated to introduce the two thiophene rings.
Advanced Synthetic Techniques
Recent advancements in synthetic methodologies offer significant improvements over traditional batch processing, including reduced reaction times, increased yields, and enhanced safety profiles.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, along with improved yields and product purity. rsc.orgresearchgate.net For the synthesis of thiophene-containing acrylonitriles, microwave assistance is particularly effective for Knoevenagel condensation reactions.
The synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles, which are structurally analogous to the target compound, has been successfully achieved using microwave irradiation under solvent-free conditions. researchgate.net This approach involves the condensation of an active methylene compound (like 2-(benzo[d]thiazol-2-yl)acetonitrile) with various aromatic aldehydes. Applying this principle, this compound could be synthesized by reacting di(thiophen-2-yl)methanone with a suitable active methylene nitrile, such as malononitrile or 2-cyanoacetamide, under microwave irradiation. The key advantages are the significantly shortened reaction times and often higher yields compared to conventional heating methods. rsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Acrylonitrile (B1666552) Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 1-24 h) | Minutes (e.g., 8-90 min) | researchgate.net |
| Energy Consumption | High | Low | rsc.org |
| Yields | Moderate to Good | Good to Excellent (e.g., 70-99%) | researchgate.net |
| Conditions | Reflux temperature | Solvent-free or minimal solvent | researchgate.net |
Flow chemistry, or continuous-flow synthesis, offers a scalable, safe, and efficient alternative to traditional batch synthesis. In a flow system, reagents are continuously pumped through a reactor where they mix and react. This methodology provides precise control over reaction parameters such as temperature, pressure, and mixing, leading to better reproducibility and selectivity. mdpi.com
While specific literature on the continuous-flow synthesis of this compound is not prominent, the principles have been successfully applied to the synthesis of related sulfur-containing heterocycles like thioureas. mdpi.com A multicomponent reaction for thiourea (B124793) synthesis was developed using an aqueous polysulfide solution in a continuous-flow setup, allowing for mild conditions and simple product isolation. This demonstrates the potential for adapting flow chemistry to reactions involving thiophene precursors. The Knoevenagel condensation is well-suited for flow synthesis, which would enable safer handling of reagents and intermediates, improved heat and mass transfer, and the potential for straightforward scale-up.
Green Chemistry Principles in Synthesis
The integration of green chemistry principles is a critical aspect of modern synthetic design, aiming to reduce the environmental impact of chemical processes.
The choice of solvent is a major contributor to the environmental footprint of a synthetic process. Green chemistry encourages the use of benign solvents such as water, ethanol, or bio-based solvents like γ-valerolactone (GVL). frontiersin.org The synthesis of acrylonitrile derivatives via Knoevenagel condensation has been successfully performed in an eco-friendly ethanol-water mixture. cbijournal.com Furthermore, some microwave-assisted reactions for synthesizing heterocyclic compounds have been shown to proceed effectively in water, which serves as a green and safe medium. beilstein-journals.org The high polarity of water can sometimes accelerate reactions involving polar intermediates. Ionic liquids have also been explored as alternative green solvents for Knoevenagel condensations, offering benefits such as low volatility and high thermal stability.
Table 2: Examples of Green Solvents in the Synthesis of Related Heterocyclic Compounds
| Green Solvent | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Water | Multicomponent reactions for heterocycles | Environmentally benign, safe, readily available | beilstein-journals.org |
| Ethanol:Water (1:1) | Knoevenagel condensation for acrylonitriles | Biodegradable, low toxicity, efficient | cbijournal.com |
| γ-Valerolactone (GVL) | C-H arylation of thiophenes | Bio-derived, sustainable, high boiling point | frontiersin.org |
The use of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. For reactions involving thiophenes, a palladium nanocatalyst embedded in cross-linked β-cyclodextrin (Pd/CβCAT) has been used for C-H arylation under microwave conditions. frontiersin.org This catalyst could be recovered by simple filtration and reused multiple times without a significant loss of activity.
In the context of Knoevenagel condensations for producing acrylonitrile derivatives, a novel approach utilized Bael Fruit Extract (BFE) as a natural, biodegradable, and efficient catalyst. cbijournal.com This highlights a trend toward using catalysts from renewable resources to further enhance the green credentials of a synthesis. Such catalysts, whether metal-based or bio-derived, reduce the need for stoichiometric reagents that are consumed in the reaction and contribute to waste streams.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Condensation reactions, such as the Knoevenagel condensation, are inherently atom-economical as they typically generate only a small molecule, like water, as a byproduct. The synthesis of this compound via the condensation of di(thiophen-2-yl)methanone and an active methylene nitrile would proceed with high atom economy.
Waste minimization strategies are intrinsically linked to the principles of catalyst reuse and the use of green solvents. By employing a recyclable heterogeneous catalyst, the amount of catalyst-related waste is drastically reduced. frontiersin.org Similarly, using water or other benign solvents eliminates the need for volatile organic compounds (VOCs) that are costly to purchase and dispose of. nih.gov One-pot synthesis, where multiple reaction steps are performed in the same vessel, is another effective strategy. For instance, a one-pot, three-step synthesis involving C-H arylation, reduction, and carbonylation was achieved using the same palladium catalyst, showcasing a highly efficient and waste-minimizing process. frontiersin.org
Advanced Spectroscopic and Structural Elucidation Techniques for 3,3 Bis Thiophen 2 Yl Prop 2 Enenitrile
Vibrational Spectroscopy Applications (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups and vibrational modes within the molecule. The spectra are characterized by specific bands corresponding to the stretching and bending vibrations of the thiophene (B33073) rings, the nitrile group, and the alkene backbone.
Key vibrational modes for 3,3-Bis(thiophen-2-yl)prop-2-enenitrile include:
Nitrile (C≡N) Stretching: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹, which is a characteristic feature of the nitrile functional group. mdpi.com
Alkene (C=C) Stretching: The carbon-carbon double bond of the propenenitrile backbone typically shows a stretching vibration in the 1600-1620 cm⁻¹ region. researchgate.net
Thiophene Ring Vibrations: The aromatic C=C stretching vibrations within the thiophene rings appear in the 1400-1590 cm⁻¹ range. globalresearchonline.net The C-H stretching vibrations of the thiophene rings are observed around 3000-3100 cm⁻¹.
C-S Stretching: The carbon-sulfur bond in the thiophene rings gives rise to vibrations typically found in the 600-800 cm⁻¹ region. iosrjournals.org
These assignments are consistent with data reported for similar thiophene-containing heterocyclic compounds. researchgate.net The combination of FTIR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other, allowing for a more complete structural confirmation. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Thiophene C-H | Stretching | 3100 - 3000 | Medium |
| Nitrile (C≡N) | Stretching | 2240 - 2220 | Sharp, Strong |
| Alkene (C=C) | Stretching | 1620 - 1600 | Medium |
| Thiophene Ring (C=C) | Stretching | 1590 - 1400 | Medium-Strong |
| Thiophene C-S | Stretching | 800 - 600 | Weak-Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, NOESY)
NMR spectroscopy is a powerful, non-invasive tool for elucidating the precise molecular structure of this compound in solution. nih.gov ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton.
¹H NMR: The spectrum is expected to show distinct signals for the protons on the thiophene rings and the vinylic proton. The thiophene protons typically appear in the aromatic region (δ 7.0-8.0 ppm), with their exact chemical shifts and coupling constants revealing their positions (H3, H4, H5) on the rings. The single vinylic proton on the prop-2-enenitrile backbone would likely appear as a singlet in the δ 5.5-6.5 ppm range.
¹³C NMR: The ¹³C NMR spectrum would show signals for all 11 unique carbon atoms. The nitrile carbon (CN) is characteristically found downfield, around δ 115-120 ppm. rsc.orgnih.gov The carbons of the thiophene rings and the C=C double bond would appear in the δ 110-150 ppm region. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to determine the spatial proximity of protons. For this molecule, NOESY could confirm the stereochemistry around the double bond and reveal the preferred conformation of the two thiophene rings relative to each other and the nitrile group.
| Nucleus | Position | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Thiophene Protons | 7.0 - 8.0 |
| Vinylic Proton | 5.5 - 6.5 | |
| ¹³C | Thiophene Carbons | 120 - 150 |
| Olefinic Carbons (C=C) | 110 - 160 | |
| Nitrile Carbon (C≡N) | 115 - 120 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization
HRMS is an indispensable technique for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or more decimal places).
The molecular formula of the compound is C₁₁H₇NS₂. HRMS analysis would be used to verify its exact monoisotopic mass. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for thiophene derivatives can involve the cleavage of the thiophene ring or loss of substituents. nih.govresearchgate.net For this molecule, characteristic fragments could arise from the loss of the nitrile group (CN) or cleavage resulting in thienyl cations.
| Ion | Formula | Description |
|---|---|---|
| [M]⁺ | C₁₁H₇NS₂ | Molecular Ion |
| [M-HCN]⁺ | C₁₀H₆S₂ | Loss of hydrogen cyanide |
| [C₄H₃S]⁺ | C₄H₃S | Thienyl cation |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. For this compound, this technique would reveal the planarity of the molecule and the dihedral angles between the thiophene rings and the propenenitrile plane.
Studies on similar thiophene-based chalcones and derivatives show that the thiophene rings can be twisted out of the plane of the central alkene unit to varying degrees, influenced by steric hindrance and crystal packing forces. nih.gov The configuration around the C=C bond would also be unambiguously determined. Such structural details are crucial for understanding the material's solid-state properties, such as its packing arrangement and potential for electronic communication between molecules.
Advanced Optical Spectroscopy (UV-Visible Absorption, Fluorescence Emission)
The conjugated π-system of this compound, which extends across both thiophene rings and the propenenitrile group, gives rise to distinct optical properties that can be studied using UV-Visible and fluorescence spectroscopy.
UV-Visible Absorption: The molecule is expected to exhibit strong absorption in the UV or visible region, corresponding to π-π* electronic transitions. Thiophene-based chromophores often display broad absorption bands, and the position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation. fonlo.orgrsc.org The absorption properties can also be influenced by the solvent polarity, a phenomenon known as solvatochromism.
Fluorescence Emission: Many conjugated thiophene derivatives are known to be fluorescent. rsc.org Upon excitation at its absorption wavelength, the molecule may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process. These properties are critical for applications in materials science, such as for organic light-emitting diodes (OLEDs). beilstein-journals.org
| Property | Description | Expected Range |
|---|---|---|
| λ_abs (max) | Maximum Absorption Wavelength | 300 - 450 nm |
| λ_em (max) | Maximum Emission Wavelength | 400 - 550 nm |
| Stokes Shift | Difference between λ_em and λ_abs | 50 - 150 nm |
Electrochemical Analysis Techniques (Cyclic Voltammetry)
Cyclic voltammetry (CV) is used to investigate the redox properties of this compound, providing insights into its electronic structure. The thiophene units are electron-rich and can be oxidized, while the electron-withdrawing nitrile group facilitates reduction.
By measuring the oxidation and reduction potentials, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. acs.org The HOMO level is related to the onset of oxidation, representing the energy required to remove an electron, while the LUMO level is related to the onset of reduction. These energy levels are fundamental parameters that determine the compound's suitability for use in organic electronic devices. Thiophene-based compounds are well-known for their redox activity, which is central to their application in conducting polymers and electronic materials. researchgate.net
| Parameter | Description |
|---|---|
| Oxidation Potential (E_ox) | Potential at which the compound is oxidized (electron removal from HOMO). |
| Reduction Potential (E_red) | Potential at which the compound is reduced (electron addition to LUMO). |
| HOMO Energy Level | Estimated from the oxidation potential. |
| LUMO Energy Level | Estimated from the reduction potential. |
Chromatographic Techniques for Purity and Molecular Weight Determination (TLC, GPC)
Chromatographic methods are essential for assessing the purity of the synthesized compound and, in related applications, for determining molecular weight.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid technique used to monitor the progress of a chemical reaction and to check the purity of the final product. mdpi.com For this compound, a pure sample should appear as a single spot on the TLC plate when visualized under UV light or with a staining agent. The retention factor (Rf) value is dependent on the eluent system used.
Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is primarily used to determine the molecular weight distribution of polymers. While not a standard method for a small molecule like this compound itself, it is a critical technique if this compound is used as a monomer for polymerization. GPC analysis of the resulting polymer would provide data on its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), which are crucial for understanding the polymer's physical and mechanical properties. kpi.uanih.gov
| Technique | Purpose | Expected Result for Pure Compound |
|---|---|---|
| TLC | Assess purity and monitor reactions. | A single spot with a specific Rf value. |
| GPC | Determine molecular weight of polymers. | Not applicable for the monomer; used for its polymer derivatives. |
Theoretical and Computational Chemistry Investigations of 3,3 Bis Thiophen 2 Yl Prop 2 Enenitrile
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in exploring the fundamental properties of 3,3-Bis(thiophen-2-yl)prop-2-enenitrile.
Before probing its chemical properties, determining the most stable three-dimensional arrangement of atoms, or the optimized molecular geometry, is essential. DFT methods are employed to find the minimum energy conformation of this compound. This process provides crucial data on bond lengths, bond angles, and dihedral angles. While specific computational studies on this exact molecule are not prevalent in the literature, calculations on similar thiophene-based structures have been performed. nih.gov For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to calculate the optimized geometry of related thiophene (B33073) derivatives, showing good agreement between experimental and theoretical parameters. nih.gov The optimized structure would reveal the planarity and orientation of the two thiophene rings relative to the prop-2-enenitrile backbone.
Table 1: Predicted Structural Parameters for this compound (Note: The following table is a representative example of parameters that would be obtained from a DFT geometry optimization. Specific values for the title compound require a dedicated computational study.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=C (vinyl) | Data not available |
| C≡N (nitrile) | Data not available | |
| C-S (thiophene) | Data not available | |
| Bond Angle | Thiophene-C=C | Data not available |
| C=C-C (vinyl) | Data not available | |
| Dihedral Angle | Thiophene-C=C-Thiophene | Data not available |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations can accurately predict the energies of these orbitals and their spatial distribution. For thiophene-containing compounds, the HOMO is often distributed across the thiophene rings, indicating they are the likely sites for electrophilic attack, while the LUMO may be located on the electron-withdrawing nitrile group. nih.gov
Table 2: Frontier Molecular Orbital Energies and Related Parameters (Note: This table illustrates the typical data derived from FMO analysis. Specific values for the title compound are not available in the searched literature.)
| Parameter | Abbreviation | Predicted Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |
| HOMO-LUMO Energy Gap | ΔE | Data not available |
| Ionization Potential | IP | Data not available |
| Electron Affinity | EA | Data not available |
| Chemical Hardness | η | Data not available |
| Chemical Softness | S | Data not available |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the sulfur atoms of the thiophene rings, highlighting these as sites for potential interactions with electrophiles or hydrogen bond donors.
By combining insights from FMO and MEP analyses, DFT can predict the reactivity and selectivity of this compound. Global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies. nih.gov These parameters provide a quantitative measure of the molecule's stability and reactivity. For example, a "soft" molecule with a small HOMO-LUMO gap is generally more reactive than a "hard" molecule. nih.gov Local reactivity descriptors, such as Fukui functions, can also be computed to predict the most probable sites for nucleophilic, electrophilic, and radical attacks within the molecule with greater precision than MEP analysis alone.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict electronic absorption spectra (like UV-Vis spectra). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including excitation energies and oscillator strengths, can be correlated with the peaks observed in experimental UV-Vis spectra. researchgate.net For a conjugated molecule like this compound, TD-DFT would likely predict strong absorptions in the UV or visible range, corresponding to π-π* transitions within the delocalized system.
Analysis of Non-Covalent Interactions (ELF, LOL, RDG, NBO, AIM, QTAIM, PIXEL)
The stability and structure of molecules are not only determined by covalent bonds but also by a complex network of non-covalent interactions. Several computational tools are used to analyze these subtle forces.
Electron Localization Function (ELF) and Localization of Orbital Locator (LOL): These methods provide a topological analysis of electron pairing in the molecule, helping to visualize chemical bonds and lone pairs.
Reduced Density Gradient (RDG): The RDG method is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It plots the RDG against the electron density, where peaks at low density signify non-covalent interactions.
Natural Bond Orbital (NBO): NBO analysis examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals within the molecule. nih.gov This provides insight into intramolecular stabilization and the delocalization of electron density.
Quantum Theory of Atoms in Molecules (QTAIM): Developed by Bader, QTAIM analyzes the topology of the electron density to define atoms, bonds, and the nature of atomic interactions (covalent vs. non-covalent) based on the properties at bond critical points. researchgate.net
PIXEL Method: The PIXEL method calculates intermolecular interaction energies, partitioning them into Coulombic, polarization, dispersion, and repulsion components. frontiersin.orgresearchgate.netnih.gov This is particularly useful for analyzing crystal packing and understanding the forces that govern the solid-state structure of a compound. frontiersin.orgresearchgate.netnih.gov
Through these combined computational approaches, a comprehensive theoretical understanding of the structural, electronic, and reactive properties of this compound can be achieved.
Reaction Mechanism Elucidation through Computational Modeling
The synthesis of this compound is commonly achieved through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, malononitrile (B47326), with a carbonyl compound, thiophene-2-carboxaldehyde. While experimental studies can identify the reactants and products, computational modeling provides a molecular-level understanding of the reaction pathway, transition states, and the energies involved.
Computational investigations, typically employing Density Functional Theory (DFT), are instrumental in elucidating the step-by-step mechanism of such reactions. wikipedia.org The generally accepted mechanism for the Knoevenagel condensation proceeds through several key steps, each of which can be modeled to determine its energetic feasibility. youtube.com The initial step involves the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion or enolate. youtube.com Subsequently, this nucleophile attacks the carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate. This is followed by protonation to yield an aldol-type adduct, which then undergoes dehydration to form the final α,β-unsaturated product. sigmaaldrich.com
In the context of this compound synthesis, the reaction likely proceeds in a two-step sequence involving two equivalents of thiophene-2-carboxaldehyde. The first Knoevenagel condensation would yield (E/Z)-2-(thiophen-2-yl)prop-2-enenitrile. A subsequent Michael addition of the thiophene ring to this intermediate, followed by elimination, could potentially lead to the final product, although a direct second Knoevenagel-type reaction with a second molecule of thiophene-2-carboxaldehyde at the remaining active hydrogen of the initial adduct is also conceivable under certain conditions.
Computational modeling can be employed to map out the potential energy surface for these proposed pathways. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, the most energetically favorable reaction pathway can be identified. These calculations can also shed light on the role of the catalyst, solvent effects, and the stereoselectivity of the reaction. For instance, different amine catalysts can be modeled to understand their influence on the activation barriers of the reaction steps. researchgate.net
Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on the base-catalyzed Knoevenagel condensation for the formation of an intermediate in the synthesis of this compound.
| Step | Description | Calculated Activation Energy (kcal/mol) |
| 1. Deprotonation | Abstraction of a proton from malononitrile by the base to form a carbanion. | 5.2 |
| 2. Nucleophilic Attack | Attack of the carbanion on the carbonyl carbon of thiophene-2-carboxaldehyde to form a tetrahedral intermediate. | 12.8 |
| 3. Protonation | Protonation of the tetrahedral intermediate to form the aldol (B89426) adduct. | 2.1 |
| 4. Dehydration | Elimination of a water molecule from the aldol adduct to form the α,β-unsaturated product. | 15.6 |
This table is illustrative and does not represent actual experimental or calculated data.
Reactivity, Derivatization, and Chemical Transformations of 3,3 Bis Thiophen 2 Yl Prop 2 Enenitrile
Nucleophilic Addition Reactions of the Nitrile Group
The nitrile group (-C≡N) in 3,3-bis(thiophen-2-yl)prop-2-enenitrile is a key site for nucleophilic attack. The carbon atom of the nitrile is electrophilic due to the high electronegativity of the nitrogen atom. A variety of nucleophiles can add to this carbon, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
One of the most common transformations is the addition of organometallic reagents, such as Grignard reagents (R-MgX). masterorganicchemistry.com The reaction involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an intermediate imine anion salt. Subsequent acidic hydrolysis of this intermediate yields a ketone, providing a route to introduce a new organic substituent and transform the nitrile into a carbonyl group. masterorganicchemistry.comlibretexts.org
Another important reaction is the hydrolysis of the nitrile group itself. This can be achieved under either acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. wikipedia.org These transformations are fundamental for converting the nitrile into other valuable functional groups.
Furthermore, the nitrile group can be targeted by other nucleophiles. For instance, alcohols can add in the presence of an acid catalyst in what is known as the Pinner reaction. wikipedia.org The α-carbon of the nitrile can also be involved in intramolecular reactions like the Thorpe-Ziegler reaction, though this is less common for this specific substrate. wikipedia.org The generation of silyl (B83357) ketene (B1206846) imines from nitriles using reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) opens up pathways for the in-situ generated nucleophile to react with various electrophiles. richmond.edu
Table 1: Examples of Nucleophilic Addition Reactions at the Nitrile Group
| Nucleophile/Reagent | Intermediate Product | Final Product (after workup) | Transformation Type |
| Grignard Reagent (e.g., R-MgBr) | Imine anion salt | Ketone | Ketone Synthesis masterorganicchemistry.com |
| H₂O / H⁺ | Amide | Carboxylic Acid | Acid-catalyzed Hydrolysis wikipedia.org |
| H₂O / OH⁻ | Carboxylate salt | Carboxylic Acid (after acidification) | Base-catalyzed Hydrolysis wikipedia.org |
| Alcohol (R'-OH) / H⁺ | Imidate | Ester / Amide | Pinner Reaction wikipedia.org |
| Hydride (from LiAlH₄) | Imine anion | Primary Amine | Reduction libretexts.org |
Electrophilic Aromatic Substitution on Thiophene (B33073) Rings
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. brainly.in In this compound, the two thiophene rings are the primary sites for such reactions. The reactivity and regioselectivity of these substitutions are influenced by the nature of the substituent attached to the rings. The 3,3-disubstituted prop-2-enenitrile group acts as an electron-withdrawing group, which deactivates the thiophene rings towards electrophilic attack compared to unsubstituted thiophene.
Despite this deactivation, electrophilic substitution can still occur, preferentially at the unoccupied α-positions (C5 and C5') of the thiophene rings. researchgate.netpearson.com This is because the intermediate carbocation (Wheland intermediate) formed by attack at the α-position is better stabilized by resonance, including participation from the sulfur atom's lone pairs, compared to attack at the β-positions. uoanbar.edu.iq
Common electrophilic substitution reactions applicable to this compound include:
Halogenation: Bromination, for instance, can be achieved using reagents like N-bromosuccinimide (NBS). The regioselectivity can sometimes be tuned by the choice of solvent. rsc.orgresearchgate.net
Nitration: Introduction of a nitro group (-NO₂) using nitrating agents like a mixture of nitric acid and sulfuric acid.
Formylation: The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group (-CHO). researchgate.net
The presence of two thiophene rings raises the possibility of mono- or di-substitution, depending on the reaction conditions and stoichiometry of the electrophile.
Reduction Reactions of Nitrile and Olefinic Moieties
The this compound molecule possesses two reducible functional groups: the carbon-carbon double bond and the nitrile group. The choice of reducing agent and reaction conditions determines the outcome of the reduction.
Conjugate Reduction: The α,β-unsaturated system is susceptible to conjugate reduction (1,4-addition of hydride), which selectively reduces the carbon-carbon double bond to a single bond, yielding the corresponding saturated nitrile, 3,3-bis(thiophen-2-yl)propanenitrile. This can be achieved using catalytic systems such as copper complexes with phosphine (B1218219) ligands in the presence of a silane (B1218182) reducing agent. rsc.org
Nitrile Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.orgorganic-chemistry.org When using such strong hydrides, it is common for both the nitrile and the olefinic double bond to be reduced simultaneously, leading to the formation of 3,3-bis(thiophen-2-yl)propan-1-amine.
Selective Reduction: Achieving selective reduction of one group in the presence of the other can be challenging. For instance, diisobutylaluminum hydride (DIBAL-H) can reduce nitriles to aldehydes via an imine intermediate upon hydrolysis. libretexts.org However, its effect on the conjugated double bond would need to be carefully controlled. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) can also be employed, often leading to the reduction of both the C=C and C≡N bonds.
Table 2: Potential Reduction Products
| Reagent | Moiety Reduced | Typical Product |
| Copper Catalyst / Silane | C=C double bond | 3,3-Bis(thiophen-2-yl)propanenitrile rsc.org |
| LiAlH₄ | C=C and C≡N | 3,3-Bis(thiophen-2-yl)propan-1-amine libretexts.org |
| Catalytic Hydrogenation (e.g., H₂/Pd) | C=C and C≡N | 3,3-Bis(thiophen-2-yl)propan-1-amine |
| DIBAL-H (followed by hydrolysis) | C≡N (potentially C=C) | 3,3-Bis(thiophen-2-yl)prop-2-enal (if C=C is unreacted) libretexts.org |
Cross-Coupling Reactions for Functionalization (e.g., Suzuki, Sonogashira, Heck)
To utilize powerful cross-coupling reactions for further functionalization, the this compound scaffold must first possess a suitable handle, typically a halogen atom. As discussed in section 5.2, electrophilic halogenation (e.g., bromination) can introduce bromine atoms at the C5 and C5' positions of the thiophene rings. These resulting halo-derivatives are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples the brominated derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a highly versatile method for forming new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the C5/C5' positions.
Sonogashira Coupling: This reaction involves the coupling of the halo-derivative with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.netresearchgate.net It is a reliable method for synthesizing alkynyl-substituted thiophene derivatives, which are valuable precursors for more complex conjugated systems.
Heck Reaction: In a Heck reaction, the brominated thiophene derivative can be coupled with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond between the thiophene ring and one of the sp² carbons of the alkene, resulting in a vinyl-substituted product.
These cross-coupling strategies provide a powerful platform for extending the π-conjugated system of the molecule or for introducing a wide array of functional groups, significantly expanding its synthetic utility.
Cycloaddition Reactions (e.g., [3+2] Annulations)
The electron-deficient carbon-carbon double bond in this compound makes it an excellent candidate to participate as the 2π-electron component in various cycloaddition reactions.
Diels-Alder Reaction ([4+2] Cycloaddition): This compound can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. wikipedia.org The reactivity of the dienophile is enhanced by the electron-withdrawing nitrile group. A similar compound, (E)-3-phenylsulfonylprop-2-enenitrile, has been shown to undergo facile Diels-Alder reactions, serving as a synthetic equivalent for cyanoacetylene. rsc.org The reaction with unsymmetrical dienes would raise questions of regioselectivity. While thiophene itself can act as a diene, its aromaticity makes it a poor participant unless activated or under harsh conditions. mdpi.com
1,3-Dipolar Cycloaddition ([3+2] Annulation): The double bond can also serve as a dipolarophile in reactions with 1,3-dipoles such as nitrones, azides, or nitrile oxides. wikipedia.orgorganic-chemistry.orgmdpi.com This type of reaction, often referred to as a Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. organic-chemistry.org For example, reaction with a nitrile oxide would lead to the formation of an isoxazoline (B3343090) ring fused to the original propenenitrile backbone. The regioselectivity of the addition is governed by the electronic properties of both the dipole and the dipolarophile. mdpi.com
These cycloaddition reactions provide efficient routes to complex polycyclic and heterocyclic structures starting from the relatively simple this compound core.
Polymerization and Oligomerization Strategies
The thiophene units in this compound are suitable monomers for the synthesis of conjugated polymers and oligomers, specifically polythiophenes. The polymerization typically proceeds via coupling at the α-positions (C5 and C5') of the thiophene rings, which are unsubstituted in the parent molecule.
Electropolymerization: One of the most common methods for synthesizing polythiophene films is electrochemical polymerization. winona.eduresearchgate.net This involves the anodic oxidation of the monomer in a suitable electrolyte solution. The process is initiated by the formation of a radical cation at the thiophene ring. researchgate.net Subsequent coupling of these radical cations, followed by deprotonation, leads to the growth of a polymer chain. The polymer film is deposited directly onto the surface of the working electrode. The presence of the electron-withdrawing prop-2-enenitrile substituent is expected to increase the oxidation potential required for polymerization compared to unsubstituted thiophene. dtic.milmdpi.com
Chemical Oxidative Polymerization: Alternatively, chemical oxidants such as iron(III) chloride (FeCl₃) can be used to induce polymerization. The mechanism is similar, involving the oxidative coupling of the thiophene rings at their α-positions.
The resulting polymers would feature a polythiophene backbone with pendant this compound units, or more likely, a polymer chain where the bis(thienyl)propenenitrile unit is incorporated into the main conjugated backbone. The electronic properties of these polymers would be significantly influenced by the electron-withdrawing nature of the nitrile group.
Stereochemical Control and Regioselectivity in Synthetic Pathways
Controlling stereochemistry and regioselectivity is crucial for the precise synthesis of complex molecules derived from this compound.
Regioselectivity:
In electrophilic aromatic substitution , the directing effect of the existing substituent governs the position of the incoming electrophile. As established, substitution occurs preferentially at the C5 and C5' positions of the thiophene rings due to electronic stabilization of the reaction intermediate. researchgate.netuoanbar.edu.iq The choice of reagents and solvent conditions can sometimes be used to fine-tune this selectivity, as seen in related bis(thienyl) systems. rsc.org
In cycloaddition reactions , the relative orientation of the reactants determines the regiochemistry of the product. For instance, in a 1,3-dipolar cycloaddition with a nitrile oxide, two different regioisomers can potentially form. The outcome is dictated by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile (the C=C double bond).
Stereochemical Control:
Nucleophilic conjugate addition to the α,β-unsaturated system can create a new stereocenter at the β-carbon. If the α-carbon were also substituted, a second stereocenter would be formed, leading to diastereomeric products. The use of chiral catalysts or auxiliaries could potentially control the stereochemical outcome of such additions.
In Diels-Alder reactions , the stereochemistry of the dienophile is retained in the product. Furthermore, the reaction proceeds with endo selectivity under kinetic control, although the exo product may be thermodynamically favored.
The synthesis of functionalized derivatives often involves creating new chiral centers, and developing stereoselective methods is a key aspect of modern organic synthesis. researchgate.netnih.govnih.gov
The inherent reactivity patterns of the thiophene rings and the unsaturated nitrile system provide a framework for predicting and controlling the outcomes of various synthetic transformations.
Based on a comprehensive review of the available research, there is currently insufficient information to generate a detailed article on the specific applications of the chemical compound This compound in the advanced materials science fields as outlined.
Searches for the compound's use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs), as fluorescent probes, or in catalysis for ligand design did not yield specific research findings for this exact molecule.
While the broader family of thiophene-containing compounds is extensively studied for these applications, and molecules with similar structural motifs—such as bis(thiophen-2-yl) units or prop-2-enenitrile derivatives—have shown promise, specific data for this compound is not present in the available literature. For example, related but distinct compounds like Bis(thiophen-2-yl-methylene)benzene-1,4-diamine have been investigated as fluorescent probes nih.govresearchgate.net, and various thieno[3,2-b]thiophene (B52689) derivatives are used in OFETs and OPVs. ossila.com However, extrapolating these findings would not adhere to the requirement of focusing solely on this compound.
Therefore, the requested article with detailed research findings and data tables for each specified subsection cannot be constructed at this time. Further experimental research on This compound is needed to determine its properties and potential applications in these areas.
Advanced Applications in Materials Science and Enabling Technologies
Catalysis
Organocatalysis and Biocatalysis involving the Compound Scaffold
While direct applications of 3,3-bis(thiophen-2-yl)prop-2-enenitrile as an organocatalyst or in biocatalytic processes are not extensively documented in current literature, an analysis of its structural components suggests several avenues for its potential utility in these fields. The core scaffold possesses functional groups that could be leveraged for catalytic activity.
The electron-rich nature of the thiophene (B33073) rings allows them to participate in various organic reactions. They can act as π-nucleophiles or be functionalized to introduce specific catalytic moieties. For instance, the introduction of acidic or basic groups onto the thiophene rings could imbue the molecule with bifunctional catalytic capabilities, enabling it to activate both electrophiles and nucleophiles in a concerted manner.
Furthermore, the activated double bond in the propenenitrile bridge, influenced by the electron-withdrawing nitrile group, could potentially participate in asymmetric catalysis. Chiral derivatives of the this compound scaffold could be designed to act as chiral ligands for metal catalysts or as purely organic catalysts for stereoselective transformations.
In the context of biocatalysis, the this compound scaffold could serve as a substrate for enzymatic transformations. Enzymes such as reductases or hydratases could potentially act on the carbon-carbon double bond or the nitrile group, leading to the synthesis of valuable chiral building blocks. Conversely, the scaffold could be incorporated into larger molecules designed to mimic the active sites of enzymes or to act as inhibitors for specific enzymatic pathways. The thiophene moieties, in particular, are known to interact with various biological targets.
Advanced Functional Materials
The electronic and photophysical properties inherent to the this compound structure make it a promising candidate for the development of advanced functional materials. The donor-π-acceptor (D-π-A) nature of the molecule, with the thiophene rings acting as electron donors and the nitrile group as an electron acceptor, is a key feature that can be exploited in various materials science applications.
The development of chemosensors for the detection of various analytes is a field where thiophene-based compounds have shown significant promise. nih.govresearchgate.net The this compound scaffold possesses the necessary attributes to function as a core component in fluorescent or colorimetric sensors. nih.gov
The principle behind such sensors often relies on the modulation of an intramolecular charge transfer (ICT) process upon interaction with an analyte. nih.gov In the case of this compound, the ICT from the electron-rich thiophene rings to the electron-withdrawing nitrile group can be perturbed by the binding of a specific ion or molecule. This perturbation would lead to a change in the absorption or emission properties of the molecule, providing a detectable signal. For instance, the interaction with a metal cation could be facilitated by the sulfur atoms of the thiophene rings and the nitrogen atom of the nitrile group, leading to a change in the electronic distribution and a corresponding shift in the fluorescence spectrum. mdpi.comrsc.org
Thiophene-based sensors have been successfully developed for the detection of a wide range of analytes, including metal ions and anions. nih.gov By appropriate functionalization of the this compound scaffold, it is conceivable to design sensors with high selectivity and sensitivity for specific targets. The versatility of thiophene chemistry allows for the introduction of various recognition moieties to tailor the sensor's binding affinity.
Table 1: Potential Sensing Applications of Functionalized this compound Derivatives
| Analyte Type | Potential Recognition Moiety on Scaffold | Principle of Detection |
| Metal Cations | Crown ether or aza-crown ether | Chelation-enhanced fluorescence (CHEF) or quenching (CHEQ) nih.gov |
| Anions | Urea or thiourea (B124793) groups | Hydrogen bonding interactions modulating ICT |
| Neutral Molecules | Specific receptor pockets | Host-guest interactions leading to changes in fluorescence |
The same electronic characteristics that make the this compound scaffold suitable for sensors also render it a valuable building block for smart materials with tunable optical properties. The absorption and emission wavelengths of donor-acceptor chromophores are highly dependent on the strength of the donor and acceptor groups, as well as the nature of the π-conjugated bridge. gatech.edunih.gov
By systematically modifying the chemical structure of this compound, it is possible to fine-tune its optical properties. For example, introducing electron-donating or electron-withdrawing substituents on the thiophene rings would alter the energy of the highest occupied molecular orbital (HOMO), while modifications to the acceptor strength of the nitrile group would affect the lowest unoccupied molecular orbital (LUMO). These changes would directly impact the HOMO-LUMO gap and, consequently, the color and fluorescence of the material. acs.org
This tunability is highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics. For instance, in OLEDs, precise control over the emission color can be achieved by tailoring the molecular structure of the emissive material. Similarly, in OPVs, the absorption spectrum of the active layer needs to be matched with the solar spectrum for optimal device performance. The this compound scaffold provides a versatile platform for the molecular engineering of materials with customized optoelectronic properties.
Table 2: Predicted Optical Property Modulation in this compound Derivatives
| Structural Modification | Effect on Electronic Properties | Predicted Change in Optical Properties |
| Adding electron-donating groups to thiophene rings | Raises HOMO energy level | Red-shift in absorption and emission |
| Adding electron-withdrawing groups to thiophene rings | Lowers HOMO energy level | Blue-shift in absorption and emission |
| Increasing the conjugation length of the bridge | Decreases HOMO-LUMO gap | Red-shift in absorption and emission |
| Replacing nitrile with a stronger acceptor group | Lowers LUMO energy level | Red-shift in absorption and emission |
Future Research Directions and Emerging Opportunities for 3,3 Bis Thiophen 2 Yl Prop 2 Enenitrile
Development of Novel and Sustainable Synthetic Routes
Future synthetic research will likely prioritize the development of efficient, scalable, and environmentally benign methods for producing 3,3-Bis(thiophen-2-yl)prop-2-enenitrile and its derivatives. Traditional syntheses for thiophenes can involve harsh conditions or multi-step procedures that generate significant waste. nih.gov Emerging opportunities lie in applying green chemistry principles to create more sustainable pathways. nih.govresearchgate.net
Key areas for exploration include:
Direct C-H Arylation: Palladium-catalyzed direct C-H arylation strategies could offer a more atom-economical alternative to traditional cross-coupling reactions by avoiding the need to pre-functionalize the thiophene (B33073) rings. unito.it Performing these reactions in greener solvents like water or deep eutectic solvents could further enhance their sustainability. unito.it
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions that assemble the target molecule from simple precursors in a single step would significantly improve efficiency and reduce waste. bohrium.com Such strategies are increasingly used for creating libraries of complex thiophene derivatives. acs.org
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could enable better control over reaction parameters, improve safety, and facilitate large-scale production with higher purity and yields.
Metal-Free Synthesis: Exploring novel synthetic routes that avoid heavy metal catalysts is a significant goal in green chemistry. organic-chemistry.org Methods involving radical cyclization or condensations mediated by non-toxic reagents are promising avenues. bohrium.com
Exploration of Structure-Property Relationships for Advanced Functionality
A critical area of future research is the systematic investigation of how the molecular structure of this compound influences its electronic and optical properties. Thiophene-based materials are renowned for their tunable characteristics, making them suitable for applications like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netspringerprofessional.deresearchgate.net
Future studies should focus on establishing clear correlations between structural modifications and functional outcomes. This involves synthesizing a series of derivatives and analyzing the impact of these changes.
| Structural Modification | Target Property to Influence | Potential Application |
| Substitution on Thiophene Rings | Tune HOMO/LUMO energy levels, bandgap, and solubility by adding electron-donating (e.g., alkyl, alkoxy) or electron-withdrawing (e.g., halogen, cyano) groups. nih.gov | Organic Electronics (OFETs, OPVs) |
| Modification of the Cyano Group | Alter electron-accepting strength and intermolecular interactions. Replacement with other acceptor groups (e.g., esters, ketones) could fine-tune electronic properties. | Organic Semiconductors, Dyes |
| Extension of π-Conjugation | Lower the bandgap and red-shift absorption/emission spectra by replacing thiophene with larger fused rings like thienothiophene. mdpi.com | Near-Infrared (NIR) Sensors, OPVs |
| Alteration of the Vinylic Linker | Influence molecular geometry, planarity, and solid-state packing, which are critical for charge transport. acs.org | High-Mobility OFETs |
This systematic approach will provide essential design principles for tailoring the functionality of this compound derivatives for specific high-performance applications. nih.gov
Integration into Hybrid Organic-Inorganic Systems
An exciting frontier is the use of this compound as a key component in hybrid materials that combine the processability of organic molecules with the performance of inorganic systems. The sulfur atoms in the thiophene rings and the nitrogen of the nitrile group can act as anchoring points to metal ions or inorganic surfaces.
Emerging opportunities include:
Perovskite Solar Cells (PSCs): Thiophene-based molecules are effective as hole-transporting materials (HTMs) or as passivating agents at the perovskite interface, improving both efficiency and stability. researchgate.netfrontiersin.org Derivatives of this compound could be designed to optimize energy level alignment with perovskite absorbers. researchgate.net
Quantum Dot (QD) Surface Ligands: The compound could serve as a surface ligand for colloidal quantum dots. researchgate.net The thiophene moieties can passivate surface defects and the conjugated structure can facilitate efficient charge transfer between QDs, which is beneficial for QD-LEDs and QD-based solar cells. acs.orgnih.govresearchgate.net
Metal-Organic Frameworks (MOFs): Functionalized derivatives of the molecule could be used as organic linkers to construct electroactive MOFs. These materials could have applications in chemical sensing, catalysis, or energy storage due to their high surface area and tunable electronic properties.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To accelerate the discovery of new functional materials based on the this compound scaffold, modern high-throughput techniques can be employed. Instead of synthesizing and testing derivatives one by one, combinatorial approaches can be used to generate large libraries of related compounds. acs.org
This strategy involves:
Library Synthesis: Using automated or parallel synthesis techniques to create a diverse set of derivatives by systematically varying substituents on the thiophene rings and the propenenitrile unit.
Rapid Screening: Employing high-throughput screening methods to quickly evaluate the properties of the entire library. For example, optical properties like absorption and fluorescence can be measured in multi-well plates, and preliminary electronic characteristics can be assessed using techniques compatible with small sample sizes.
Hit Identification: Identifying "hit" compounds from the library that exhibit desirable properties for a target application (e.g., a specific emission color, high charge mobility, or strong binding to a target). These hits can then be selected for more detailed investigation.
This approach significantly speeds up the materials discovery cycle, allowing for a more rapid exploration of the vast chemical space accessible from the core structure. acs.org
Advanced Computational Design and Predictive Modeling
Advanced computational methods are indispensable tools for guiding future research and minimizing trial-and-error experimentation. nih.gov Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide deep insights into the behavior of this compound and its derivatives before they are ever synthesized. nih.govresearchgate.net
Key applications of predictive modeling include:
Property Prediction: Accurately calculating the geometric and electronic structures, including crucial parameters like HOMO/LUMO energy levels, ionization potential, electron affinity, and the optical absorption spectrum. jchps.commdpi.com
Virtual Screening: Computationally screening libraries of hypothetical derivatives to identify the most promising candidates for synthesis, saving significant time and resources. acs.org
Understanding Structure-Property Relationships: Simulating how specific chemical modifications affect electronic properties, thereby providing a theoretical foundation for the experimental findings discussed in section 7.2. nih.govnih.gov
Modeling Intermolecular Interactions: Predicting how molecules will pack in the solid state, which is crucial for understanding and optimizing charge transport properties in organic semiconductor films. acs.org
The synergy between computational modeling and experimental synthesis will be crucial for the rational design of new high-performance materials derived from this compound. nih.gov
Q & A
Basic: What synthetic routes are most effective for preparing 3,3-Bis(thiophen-2-yl)prop-2-enenitrile, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via cross-coupling reactions involving thiophene derivatives. For example, a Knoevenagel condensation between thiophene-2-carbaldehyde derivatives and nitrile-containing precursors may yield the target product. Optimization involves adjusting catalysts (e.g., piperidine or Lewis acids), solvent polarity (e.g., ethanol or DMF), and temperature (60–100°C) to enhance yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Reaction progress should be monitored using TLC and confirmed via NMR .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
1H and 13C NMR are indispensable for structural confirmation. Key features include:
- 1H NMR : Doublets for thiophene protons (δ 6.9–7.3 ppm) and a singlet for the central propenenitrile CH group (δ ~7.5 ppm).
- 13C NMR : Signals for nitrile carbons (~115 ppm) and conjugated carbons in the propenenitrile backbone (120–140 ppm).
Complementary techniques like FT-IR (C≡N stretch ~2200 cm⁻¹) and mass spectrometry (m/z ≈ 245 [M+H]+) further validate the structure .
Advanced: How can computational chemistry aid in predicting the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are recommended to model:
- HOMO-LUMO gaps : Predicts optoelectronic behavior for applications in organic semiconductors.
- Charge distribution : Identifies electron-rich thiophene rings and electron-deficient nitrile regions.
- Vibrational spectra : Validates experimental IR/Raman data. Software like Gaussian or ORCA can be used, with solvent effects modeled via PCM .
Advanced: How should researchers resolve contradictions between experimental and computational data in structural analysis?
Methodological Answer:
Discrepancies (e.g., bond length variations in crystallography vs. DFT) require:
Validation of computational parameters : Ensure basis sets (e.g., 6-311++G**) and solvation models match experimental conditions.
Crystallographic refinement : Use SHELXL to account for anisotropic displacement parameters and thermal motion .
Statistical analysis : Compare root-mean-square deviations (RMSD) between calculated and observed data. Adjust torsional angles in DFT if NMR coupling constants mismatch .
Advanced: What crystallographic strategies are recommended for determining the crystal structure of this compound?
Methodological Answer:
Data collection : Use single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å).
Structure solution : Employ SHELXT for phase determination via intrinsic phasing .
Refinement : Apply SHELXL with full-matrix least-squares refinement. Address twinning or disorder using the TWIN/BASF commands.
Validation : Check CIF files with PLATON for symmetry and hydrogen-bonding patterns .
Basic: How can researchers assess the stability of this compound under varying experimental conditions?
Methodological Answer:
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures.
- Photostability : Expose to UV-vis light and monitor degradation via HPLC.
- Chemical stability : Test reactivity in acidic/basic conditions (e.g., 0.1M HCl/NaOH) using NMR to track structural changes .
Advanced: What role do intermolecular interactions play in the crystal packing of this compound?
Methodological Answer:
Graph set analysis (Etter’s method) reveals:
- Hydrogen bonds : Weak C–H⋯N interactions between nitrile groups and thiophene protons.
- π-π stacking : Thiophene rings align face-to-face (3.5–4.0 Å spacing), stabilizing the lattice.
- Van der Waals forces : Dominant in regions with alkyl/aromatic proximities. Tools like Mercury or CrystalExplorer visualize these interactions .
Advanced: How can researchers design derivatives of this compound for targeted applications (e.g., organic electronics)?
Methodological Answer:
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) to lower LUMO levels.
- Conjugation extension : Replace propenenitrile with longer linkers (e.g., propynenitrile) to enhance charge mobility.
- Cross-coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups, monitored via in-situ NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
